Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,4-Bis(methylsulfonyl)benzaldehyde (CAS 1845690-57-4)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,4-Bis(methylsulfonyl)benzaldehyde (CAS 1845690-57-4)
Executive Summary
In the landscape of modern drug discovery and fine chemical synthesis, highly functionalized aromatic building blocks are critical for developing complex pharmacophores. 2,4-Bis(methylsulfonyl)benzaldehyde (CAS) is a specialized organic intermediate characterized by its extreme electrophilicity and robust structural stability. Featuring two strongly electron-withdrawing methylsulfonyl groups, this compound serves as a highly reactive electrophile for condensation reactions and a versatile scaffold for introducing the methylsulfonyl bioisostere into target molecules.
This guide provides an in-depth technical analysis of its physicochemical properties, structural causality, and validated synthetic protocols designed for senior researchers and application scientists.
Physicochemical & Structural Profiling
The dual methylsulfonyl (-SO₂CH₃) groups on the phenyl ring exert a profound electronic pull via both inductive (-I) and resonance (-M) effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, rendering the formyl carbon exceptionally susceptible to nucleophilic attack.
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | 2,4-Bis(methylsulfonyl)benzaldehyde |
| CAS Registry Number | 1845690-57-4 |
| Molecular Formula | C₉H₁₀O₅S₂ |
| Molecular Weight | 262.30 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 140 – 144 °C |
| Density | 1.43 g/cm³ |
| Solubility | Soluble in DMSO, DMF, Methanol; Slightly soluble in H₂O |
| Purity Standard | ≥ 98% (Technical/Research Grade) |
Data aggregated from and validated supplier specifications [1, 2].
Structural Causality and Reactivity Pathways
The strategic placement of the sulfonyl groups at the ortho and para positions relative to the aldehyde dictates the molecule's chemoselectivity. The aldehyde avoids enolization (lacking α-protons), making it an ideal substrate for clean, high-yielding transformations such as Knoevenagel condensations and reductive aminations without the risk of self-aldol condensation.
Fig 1: Chemoselective reactivity pathways of 2,4-bis(methylsulfonyl)benzaldehyde.
Synthetic Methodologies & Protocols
De Novo Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
To synthesize the title compound from commercially available precursors, a is employed using 2,4-difluorobenzaldehyde.
Mechanistic Rationale: Fluorine is utilized as the leaving group because its high electronegativity polarizes the C-F bond, accelerating the addition of the nucleophile (rate-determining step in SₙAr). Dimethyl sulfoxide (DMSO) is selected as the solvent because its polar aprotic nature strongly solvates the sodium cations, leaving the methanesulfinate anions highly "naked" and nucleophilic.
Self-Validating Protocol:
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Reaction Assembly: Charge an oven-dried, nitrogen-flushed round-bottom flask with 2,4-difluorobenzaldehyde (1.0 eq, 10 mmol) and sodium methanesulfinate (2.5 eq, 25 mmol).
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Solvation: Add anhydrous DMSO to achieve a 0.5 M concentration (20 mL).
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Thermal Activation: Heat the reaction mixture to 90 °C under continuous stirring for 12 hours.
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In-Process Validation: Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material peak disappears and a dominant peak at m/z 263.0 [M+H]⁺ emerges.
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Quench & Extraction: Cool to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to precipitate the crude product. Extract with Ethyl Acetate (3 × 50 mL).
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Purification: Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield a white crystalline powder.
Fig 2: Step-by-step SₙAr synthesis workflow yielding the target bis-sulfone.
Downstream Application: Reductive Amination
This protocol details the conversion of the aldehyde into a secondary/tertiary amine, a ubiquitous linkage in pharmaceutical libraries.
Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the transient iminium ion intermediate without prematurely reducing the highly electrophilic aldehyde starting material into a dead-end benzyl alcohol.
Self-Validating Protocol:
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Imine Formation: Combine 2,4-bis(methylsulfonyl)benzaldehyde (1.0 eq) and the target primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M).
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Catalysis: Add glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at 25 °C for 1 hour.
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Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.
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Validation: Monitor by TLC (Hexanes:EtOAc 1:1). The highly UV-active aldehyde spot (R_f ~0.6) should completely convert to a more polar, ninhydrin-active amine spot.
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Workup: Quench with saturated aqueous NaHCO₃ (pH ~8). Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
Applications in Drug Discovery & Agrochemicals
In medicinal chemistry, the methylsulfonyl group is widely utilized as a non-classical bioisostere for sulfonamides and carboxylic acids. Incorporating the 2,4-bis(methylsulfonyl)phenyl moiety via this aldehyde provides several pharmacological advantages:
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Metabolic Stability: The sulfone groups are highly resistant to cytochrome P450-mediated oxidation compared to their thioether or alkyl counterparts.
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Aqueous Solubility: The high dipole moment of the SO₂ groups significantly improves the topological polar surface area (TPSA), enhancing the aqueous solubility of lipophilic drug candidates.
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Target Binding: The oxygen atoms of the sulfone act as strong hydrogen-bond acceptors, frequently utilized to anchor molecules within kinase hinge regions or COX-2 active sites.
Handling, Stability, and Storage Protocols
To maintain the ≥98% purity required for sensitive catalytic downstream steps, strict handling protocols must be observed:
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Storage: Store in a tightly sealed, light-resistant container at 2–8 °C for long-term stability (up to 24 months). Short-term handling at room temperature is acceptable.
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Incompatibilities: Keep strictly segregated from strong bases. The extreme electrophilicity of the aldehyde can lead to Cannizzaro-type disproportionation under strongly basic aqueous conditions.
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Safety: Handle under a certified fume hood. While not classified as highly toxic, the fine crystalline powder poses a respiratory inhalation risk. Standard PPE (nitrile gloves, safety goggles, lab coat) is mandatory.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 58280634, 2,4-Bis(methylsulfonyl)benzaldehyde". PubChem,[Link]
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TradeIndia. "2,4-Dimethanesulfonylbenzaldehyde - Cas No: 1845690-57-4 Product Specifications". TradeIndia Chemical Directory,[Link]
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LibreTexts Chemistry. "Nucleophilic Aromatic Substitution". UC Davis ChemWiki,[Link]
